3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid
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Overview
Description
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid, also known as CDB-2914, is a synthetic steroid compound that has been developed as a potential contraceptive and abortifacient agent. It belongs to the class of nonsteroidal progesterone receptor modulators (PRMs) and exhibits selective progesterone receptor antagonism.
Mechanism Of Action
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid exhibits selective progesterone receptor antagonism, which means that it blocks the action of progesterone on the uterus without affecting other tissues that are sensitive to progesterone. This results in the inhibition of ovulation, the prevention of implantation of a fertilized egg, and the induction of abortion in early pregnancy.
Biochemical And Physiological Effects
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has been shown to have a number of biochemical and physiological effects. It reduces the thickness of the endometrium, inhibits the secretion of progesterone-induced proteins, and increases the production of prostaglandins. These effects contribute to the prevention of pregnancy and the induction of abortion.
Advantages And Limitations For Lab Experiments
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits selective progesterone receptor antagonism. However, it also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research on 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other conditions such as breast cancer and endometriosis. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.
Conclusion:
In conclusion, 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid is a synthetic steroid compound that exhibits selective progesterone receptor antagonism. It has been extensively studied for its potential use as a contraceptive and abortifacient agent, as well as for its potential use in the treatment of uterine fibroids, endometriosis, and breast cancer. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.
Synthesis Methods
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid can be synthesized by reacting 5-(1-cyclohexen-1-yl)-1,3-dimethylbarbituric acid with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent. This method yields 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid with high purity and good yield.
Scientific Research Applications
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has been extensively studied for its potential use as a contraceptive and abortifacient agent. It has been shown to effectively prevent pregnancy in animal models and in human clinical trials. Additionally, 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has been investigated for its potential use in the treatment of uterine fibroids, endometriosis, and breast cancer.
properties
CAS RN |
14357-94-9 |
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Product Name |
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid |
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-3-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H20N2O3/c1-4-10-17-13(19)15(2,11-8-6-5-7-9-11)12(18)16(3)14(17)20/h4,8H,1,5-7,9-10H2,2-3H3 |
InChI Key |
RANMOJITRAFCCT-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N(C1=O)CC=C)C)C2=CCCCC2 |
Canonical SMILES |
CC1(C(=O)N(C(=O)N(C1=O)CC=C)C)C2=CCCCC2 |
Origin of Product |
United States |
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